Piperidine-2-carboxamide
Overview
Description
Piperidine-2-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically relevant molecules. It is characterized by its piperidine backbone, which is a common motif in medicinal chemistry due to the piperidine ring's influence on the pharmacokinetic and pharmacodynamic profiles of drug molecules.
Synthesis Analysis
The synthesis of Piperidine-2-carboxamides can be achieved through a variety of methods. One efficient approach involves the use of a one-pot, 4-component Ugi condensation, utilizing N-alkylethylenediamine, chloroacetaldehyde, an isonitrile, and a carboxylic acid (Rossen, Sager, & Dimichele, 1997). This method demonstrates the compound's accessibility for further chemical transformations.
Molecular Structure Analysis
The molecular structure of Piperidine-2-carboxamide derivatives has been elucidated using techniques such as X-ray diffraction, showcasing the compound’s ability to form various conformations and its adaptability in molecular interactions (Ban et al., 2023).
Chemical Reactions and Properties
Piperidine-2-carboxamides undergo a range of chemical reactions, contributing to their utility in synthesizing complex organic molecules. For instance, they can act as Lewis basic catalysts in the hydrosilylation of N-aryl imines, highlighting their importance in asymmetric synthesis (Wang et al., 2006).
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase : 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides have been identified as potent inhibitors of soluble epoxide hydrolase, which are useful for investigating various disease models (Thalji et al., 2013).
TRPV1 Antagonists for Pain Treatment : Piperidine carboxamides have shown potential as potent TRPV1 antagonists, which could be effective in treating pain (Cheung et al., 2008).
Inhibitors of PCSK9 : N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have demonstrated improved potency in inhibiting PCSK9 mRNA translation, which is beneficial for cardiovascular health (Londregan et al., 2018).
Antiproliferative Agents and Tubulin Inhibitors : 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been found to be potential antiproliferative agents and tubulin inhibitors, useful in cancer treatment (Krasavin et al., 2014).
Aminocarbonylation Reactions : Alkoxycarbonylpiperidines are used as N-nucleophiles in palladium-catalyzed aminocarbonylation, producing carboxamides and ketocarboxamides from iodoalkenes and iod (Takács et al., 2014).
HIV-1 Reverse Transcriptase Inhibitors : N-phenyl piperidine analogs, such as 3-carboxamides, have demonstrated broad potency against wild-type HIV-1 and NNRTI-resistant mutant viruses (Tang et al., 2010).
Anaplastic Lymphoma Kinase Inhibitors : Piperidine carboxamide 1 is a potent and selective inhibitor for anaplastic lymphoma kinase, showing improved potency and selectivity over IGF1R (Bryan et al., 2012).
CCR5 Antagonist for HIV-1 : TAK-220, a piperidine-4-carboxamide CCR5 antagonist, has high potency and good metabolic stability, promising for development against HIV-1 (Imamura et al., 2006).
properties
IUPAC Name |
piperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBESZRBTVIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901505 | |
Record name | NoName_631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2-carboxamide | |
CAS RN |
19889-77-1 | |
Record name | Pipecolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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